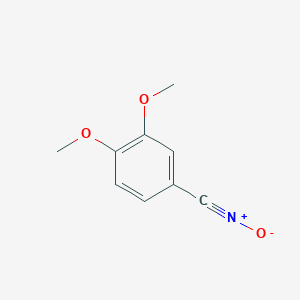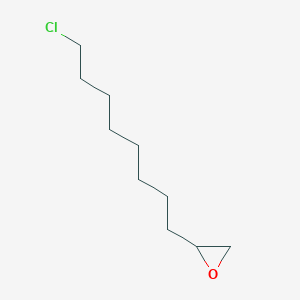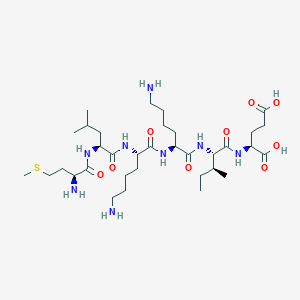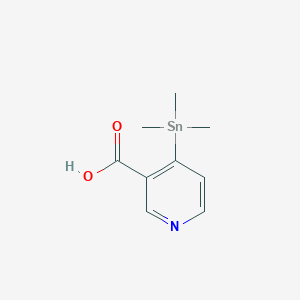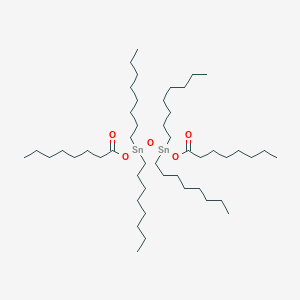![molecular formula C11H15ClOS B14263414 Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl- CAS No. 134857-79-7](/img/structure/B14263414.png)
Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a 1-chlorobutyl group and a sulfinyl group at the 1-position, and a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl- typically involves the following steps:
Formation of the 1-chlorobutyl group: This can be achieved through the chlorination of butane, resulting in 1-chlorobutane.
Attachment of the sulfinyl group: The 1-chlorobutane can then be reacted with a sulfinylating agent, such as sulfinyl chloride, under controlled conditions to form the 1-[(1-chlorobutyl)sulfinyl] intermediate.
Substitution on the benzene ring: The intermediate is then subjected to electrophilic aromatic substitution to introduce the 1-[(1-chlorobutyl)sulfinyl] group onto the benzene ring. This step often requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the reaction.
Introduction of the methyl group: Finally, the methyl group is introduced at the 4-position of the benzene ring through a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the sulfinyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Aluminum chloride (AlCl3) as a catalyst for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones at the benzylic position.
Reduction: Conversion of the sulfinyl group to a sulfide or thiol.
Substitution: Introduction of various functional groups onto the benzene ring.
科学的研究の応用
Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl- involves its interaction with molecular targets through various pathways:
Electrophilic interactions: The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules.
Oxidative stress: It may induce oxidative stress in cells by generating reactive oxygen species (ROS).
Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites, affecting their catalytic activity.
類似化合物との比較
Similar Compounds
Benzene, 1-chlorobutyl-4-methyl-: Lacks the sulfinyl group, resulting in different reactivity and applications.
Benzene, 1-[(1-chlorobutyl)sulfonyl]-4-methyl-: Contains a sulfonyl group instead of a sulfinyl group, leading to different chemical properties.
Benzene, 1-[(1-bromobutyl)sulfinyl]-4-methyl-: Substitution of chlorine with bromine alters the compound’s reactivity.
Uniqueness
Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl- is unique due to the presence of both the sulfinyl and 1-chlorobutyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
特性
CAS番号 |
134857-79-7 |
|---|---|
分子式 |
C11H15ClOS |
分子量 |
230.75 g/mol |
IUPAC名 |
1-(1-chlorobutylsulfinyl)-4-methylbenzene |
InChI |
InChI=1S/C11H15ClOS/c1-3-4-11(12)14(13)10-7-5-9(2)6-8-10/h5-8,11H,3-4H2,1-2H3 |
InChIキー |
FIAJSUFBCZXQJR-UHFFFAOYSA-N |
正規SMILES |
CCCC(S(=O)C1=CC=C(C=C1)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


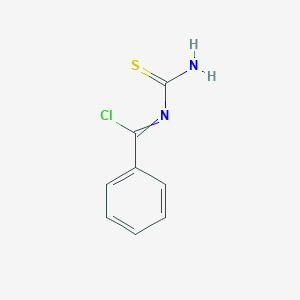
![tert-butyl (4S)-4-[(R)-hydroxy-[(2R)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263342.png)
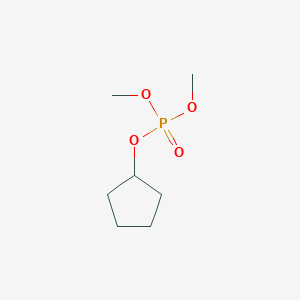
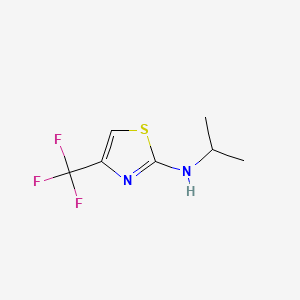
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzonitrile](/img/structure/B14263350.png)
![1,3-Dibutyl-2-[5-(1,3-dibutyl-4,9-dioxo-1,3,4,9-tetrahydro-2H-naphtho[2,3-d]imidazol-2-ylidene)penta-1,3-dien-1-yl]-4,9-dioxo-2,3,4,9-tetrahydro-1H-naphtho[2,3-d]imidazol-1-ium perchlorate](/img/structure/B14263354.png)


